Aurora Kinase Inhibitor II

Übersicht

Beschreibung

Aurora kinase inhibitor II is a small molecule inhibitor that targets the aurora kinases, a family of serine/threonine kinases. These kinases play a crucial role in the regulation of mitosis and are often overexpressed in various cancers . This compound has shown promise in preclinical and clinical studies as a potential therapeutic agent for cancer treatment .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of aurora kinase inhibitor II typically involves multi-step organic synthesis. . Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as crystallization and chromatography .

Analyse Chemischer Reaktionen

Reaktionstypen: Aurora-Kinase-Inhibitor II durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Einführung von Sauerstoffatomen zur Bildung von Oxiden oder Hydroxiden.

Reduktion: Entfernung von Sauerstoffatomen oder Addition von Wasserstoffatomen.

Substitution: Austausch einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat unter sauren oder basischen Bedingungen.

Reduktion: Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer geeigneten Abgangsgruppe.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den beteiligten funktionellen Gruppen ab. So kann Oxidation zu Ketonen oder Alkoholen führen, während Substitutionsreaktionen verschiedene Derivate mit veränderter biologischer Aktivität erzeugen können .

Wissenschaftliche Forschungsanwendungen

Aurora-Kinase-Inhibitor II hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Werkzeugverbindung zur Untersuchung der Kinaseaktivität und der Hemmmechanismen.

Biologie: Untersuchung der Rolle von Aurora-Kinasen bei der Zellzyklusregulation und Mitose.

Industrie: Potenzieller Einsatz bei der Entwicklung gezielter Krebstherapien und diagnostischer Werkzeuge.

5. Wirkmechanismus

Aurora-Kinase-Inhibitor II entfaltet seine Wirkung durch Bindung an das aktive Zentrum von Aurora-Kinasen, wodurch deren enzymatische Aktivität gehemmt wird. Diese Hemmung stört die Phosphorylierung wichtiger Substrate, die an der Mitose beteiligt sind, was zu einem Zellzyklusarrest und Apoptose in Krebszellen führt . Zu den molekularen Zielstrukturen gehören Aurora-Kinase A, B und C, die an der Zentrosomenreifung, Chromosomensegregation und Zytokinese beteiligt sind .

Wirkmechanismus

Aurora kinase inhibitor II exerts its effects by binding to the active site of aurora kinases, thereby inhibiting their enzymatic activity. This inhibition disrupts the phosphorylation of key substrates involved in mitosis, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets include aurora kinase A, B, and C, which are involved in centrosome maturation, chromosome segregation, and cytokinesis .

Vergleich Mit ähnlichen Verbindungen

Aurora-Kinase-Inhibitor II ist einzigartig in seiner hohen Selektivität und Potenz gegenüber Aurora-Kinasen im Vergleich zu anderen Inhibitoren. Ähnliche Verbindungen sind:

VX-680: Ein potenter Inhibitor von Aurora-Kinasen mit breitem Wirkungsspektrum.

Alisertib: Ein selektiver Inhibitor von Aurora-Kinase A, der sich derzeit in klinischen Studien befindet.

CCT129202: Ein Imidazopyridin-Inhibitor mit hoher Selektivität für Aurora-Kinasen.

Aurora-Kinase-Inhibitor II zeichnet sich durch seine ausgewogene Hemmung aller drei Aurora-Kinasen (A, B und C) aus, was ihn zu einem vielseitigen Werkzeug für die Forschung und potenzielle therapeutische Anwendungen macht .

Biologische Aktivität

Aurora Kinase Inhibitor II (AKI II), also known by its chemical identifier CAS 331770-21-9, is a small molecule that targets Aurora kinases, specifically Aurora A and B. These kinases play crucial roles in cell cycle regulation, particularly during mitosis. The inhibition of these kinases has been associated with significant therapeutic potential in cancer treatment, as their dysregulation is often linked to tumorigenesis.

Aurora kinases are serine/threonine kinases that are essential for proper mitotic spindle function and chromosome segregation. AKI II inhibits the phosphorylation activity of these kinases, disrupting normal cell cycle progression. The biological activity of AKI II is primarily characterized by its ability to induce cell cycle arrest and apoptosis in cancer cells.

-

Inhibition of Aurora Kinase Activity : AKI II selectively inhibits Aurora A and B kinases, leading to:

- Disruption of spindle assembly.

- Impaired chromosome alignment.

- Induction of apoptosis through activation of the p53 pathway and other apoptotic signals.

- Impact on Cancer Cell Lines : Studies have shown that AKI II effectively reduces cell viability in various cancer cell lines, including breast cancer (MCF-7) and others, by interfering with mitotic processes.

Clinical Studies

Several clinical trials have explored the efficacy of Aurora kinase inhibitors, including AKI II. Below is a summary of key findings from notable studies:

In Vitro Studies

In vitro studies have provided insights into the molecular mechanisms by which AKI II exerts its effects:

- Cell Cycle Arrest : Treatment with AKI II leads to G2/M phase arrest in cancerous cells due to disrupted spindle dynamics.

- Apoptosis Induction : Enhanced apoptosis has been observed in treated cells, correlating with increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins such as survivin.

Case Studies

- Breast Cancer (MCF-7) : In a study investigating the effects of AKI II on MCF-7 cells, it was found that treatment led to significant reductions in cell proliferation and increased apoptosis rates compared to untreated controls. The study highlighted the drug's potential as a therapeutic agent against breast cancer.

- Neuroblastoma : A pediatric study reported the efficacy of AKI II in inhibiting MYCN protein stability, which is critical for neuroblastoma pathology. The inhibitor induced cell death in MYCN-amplified neuroblastoma cell lines, suggesting its potential use in high-risk pediatric cancers.

Eigenschaften

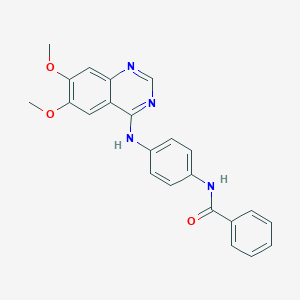

IUPAC Name |

N-[4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O3/c1-29-20-12-18-19(13-21(20)30-2)24-14-25-22(18)26-16-8-10-17(11-9-16)27-23(28)15-6-4-3-5-7-15/h3-14H,1-2H3,(H,27,28)(H,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMYVCWQAHSYYOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00425012 | |

| Record name | Aurora Kinase Inhibitor II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00425012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331770-21-9 | |

| Record name | Aurora kinase inhibitor II | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0331770219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aurora Kinase Inhibitor II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00425012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AURORA KINASE INHIBITOR II | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57YX8GY957 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Aurora Kinase Inhibitor II in the context of prostate cancer cells?

A1: While the exact mechanism of this compound is not detailed in these studies, it is used as a tool to inhibit Aurora Kinases. Aurora Kinases are a family of serine/threonine kinases that play a crucial role in cell cycle progression, particularly in mitosis. [, , ] Overexpression of these kinases is often observed in various cancers, including prostate cancer, and is associated with aggressive tumor behavior. By inhibiting Aurora Kinases, this compound likely disrupts cell division and proliferation in prostate cancer cells.

Q2: What role does RALA play in prostate cancer, and how is it relevant to the research on this compound?

A2: The studies identify RALA, a member of the Ras superfamily, as a direct target of miR-331-3p. [, , ] RALA expression is found to be elevated in prostate cancer and correlates with higher Gleason grades, indicating a potential role in tumor progression. The research demonstrates that downregulating RALA, either through miR-331-3p overexpression or siRNAs, inhibits prostate cancer cell proliferation and migration. Furthermore, combining siRALA with this compound also shows synergistic effects in reducing colony formation, further supporting RALA as a potential therapeutic target in prostate cancer.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.